molecular formula C12H13BrFNO4 B13493634 4-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid

4-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid

Cat. No.: B13493634
M. Wt: 334.14 g/mol
InChI Key: HTKYAYMNDFYSSO-UHFFFAOYSA-N
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Description

4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound with the molecular formula C12H14BrNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multiple steps:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination and Boc Protection: The amino group is introduced through a nucleophilic substitution reaction, followed by protection with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of azido or alkoxy derivatives.

    Deprotection: Free amine derivative.

    Coupling: Biaryl compounds with various functional groups.

Scientific Research Applications

4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its specific application

    Covalent Bond Formation: Reacting with nucleophilic sites on enzymes or receptors.

    Non-Covalent Interactions: Engaging in hydrogen bonding, van der Waals forces, and π-π interactions with biological macromolecules.

These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the combination of bromine, fluorine, and a Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

Molecular Formula

C12H13BrFNO4

Molecular Weight

334.14 g/mol

IUPAC Name

4-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

HTKYAYMNDFYSSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)C(=O)O

Origin of Product

United States

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